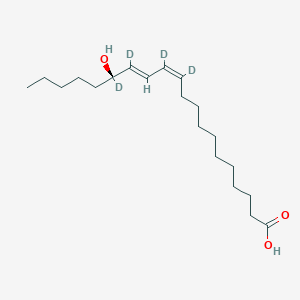

13(S)-HODE-d4

Descripción general

Descripción

13(S)-HODE-d4, also known as 13-hydroxyoctadecadienoic acid-d4, is a naturally occurring fatty acid derivative that plays an important role in the regulation of various physiological processes. It is a metabolite of arachidonic acid, an essential fatty acid found in the human body, and is involved in the regulation of inflammation, cell signaling, and energy metabolism. 13(S)-HODE-d4 has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Absorption and Tissue Incorporation

13-Hydroxyoctadecadienoic acid (13-HODE), derived from Linoleic acid, is known for its role in signaling processes in vivo. A study by Zhang et al. (2020) revealed that dietary 13-HODE is absorbed and incorporated into rat tissues, specifically into the liver, visceral adipose, and heart, but not the brain. This suggests the potential impact of dietary 13-HODE on peripheral tissue physiology and metabolism (Zhang et al., 2020).

Modulation of Epidermal Hyperproliferation

13-HODE has been shown to reverse epidermal hyperproliferation induced by docosahexaenoic acid on guinea pig skin, implicating its role in cellular proliferation and signaling pathways in the epidermis. It exhibits an inhibitory effect on membrane-bound protein kinase C-beta activity in hyperproliferative skin, affecting nuclear signaling events including the PKC-MAP-kinase pathway (Mani et al., 1998).

Role in Colon Cancer

The study by Shureiqi et al. (1999) noted that human colon cancers are associated with a down-regulation in 15-lipoxygenase-1 expression and a reduction in 13-S-HODE levels. 13-S-HODE was found to suppress cell proliferation and induce apoptosis in transformed colonic epithelial cells, indicating its potential role in the pathophysiology of colon cancer (Shureiqi et al., 1999).

Inhibition of Classical PKC Isoenzymes

13-HODE has been identified as a selective inhibitor of classical PKC isoenzymes, suggesting its biological effects on myeloid cells, including the selective inhibition of PKC-alpha, beta1, and PKC-betall (Pongrácz & Lord, 1999).

Effect on Differentiation and Apoptosis

A study by Bull et al. (1993) found that 13-hydroxyoctadecadienoic acid dehydrogenase activity increased during the differentiation of various cell lines. This suggests a potential role of the enzyme in the partitioning of cells between proliferation and differentiation pathways, highlighting the importance of 13-HODE in cellular physiology (Bull et al., 1993).

Vasoactive Properties and Metabolism

Fang et al. (1999) reported that 13(S)-HODE, a linoleic acid oxidation product with vasoactive properties, is rapidly taken up by bovine aortic endothelial cells. The conversion to metabolites and incorporation into phosphatidylcholine suggests a role in the functional perturbations of the vascular wall (Fang et al., 1999).

Regulators of Macrophage Differentiation and Atherogenesis

Vangaveti et al. (2010) reviewed the role of HODEs, including 13-HODE, as regulators of macrophage differentiation and atherogenesis. They highlighted the compound's involvement in the progression of atherosclerosis and the potential for therapeutic intervention (Vangaveti et al., 2010).

Implications in Asthma Pathogenesis

Mabalirajan et al. (2013) found that 13-S-HODE induces mitochondrial dysfunction and airway epithelial apoptosis, which are associated with severe airway obstruction and lung remodeling in asthma. This discovery has implications for understanding asthma pathogenesis and potential therapeutic targets (Mabalirajan et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that hodes (hydroxyoctadecadienoic acids), including 13(s)-hode, are generally involved in the regulation of inflammatory responses .

Mode of Action

It’s suggested that 13(s)-hode contributes to plaque formation by activating the transcription factor, pparγ . This activation stimulates the production of two receptors on the surface of macrophages resident in the plaques, CD36 and adipocyte protein 2 (aP2), which may cause macrophages to increase their uptake of lipids, transition to lipid-laden foam cells, and thereby increase plaque size .

Biochemical Pathways

It’s known that hodes, including 13(s)-hode, are involved in various biochemical pathways related to inflammation and plaque formation .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion .

Result of Action

It’s suggested that 13(s)-hode contributes to plaque formation by stimulating the production of two receptors on the surface of macrophages, which may cause macrophages to increase their uptake of lipids, transition to lipid-laden foam cells, and thereby increase plaque size .

Propiedades

IUPAC Name |

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-CKCTXTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

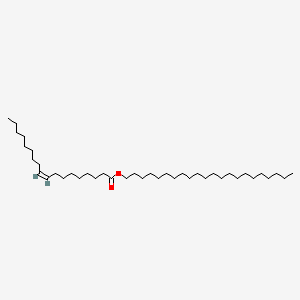

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102602143 | |

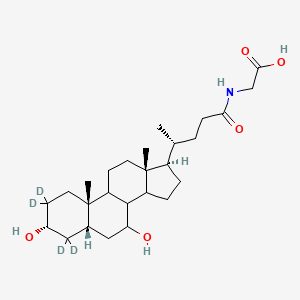

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/no-structure.png)

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)